molecular formula C17H20ClFN2O2 B4811613 3-(2-chloro-6-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chloro-6-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B4811613
M. Wt: 338.8 g/mol
InChI Key: PJYOCGUCXDNKFO-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, a dimethylbutan-2-yl group, and a methyl-oxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro-Fluorophenyl Group: This step may involve a halogenation reaction using reagents such as chlorine and fluorine sources.

    Attachment of the Dimethylbutan-2-yl Group: This can be done through alkylation reactions using suitable alkylating agents.

    Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers, coatings, and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal applications, this compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-chloro-6-methylphenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

The uniqueness of 3-(2-chloro-6-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, from drug development to materials science.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN2O2/c1-9-13(16(22)20-10(2)17(3,4)5)15(21-23-9)14-11(18)7-6-8-12(14)19/h6-8,10H,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYOCGUCXDNKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chloro-6-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
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3-(2-chloro-6-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
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3-(2-chloro-6-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
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3-(2-chloro-6-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
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3-(2-chloro-6-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
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3-(2-chloro-6-fluorophenyl)-N-(3,3-dimethylbutan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

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